GSK-2485852

Descripción general

Descripción

GSK-2485852 es un compuesto químico conocido por su posible uso en el tratamiento de la infección por el virus de la hepatitis C (VHC). Funciona como un inhibidor de la proteína no estructural 5B (NS5B) ARN polimerasa dependiente de ARN, que es crucial para la replicación del VHC .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de GSK-2485852 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente. Las estrategias sintéticas generales para compuestos similares a menudo implican el uso de intermedios que contienen boro, reacciones de fluoración y la incorporación de grupos sulfonamida .

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de reactores automatizados, medidas estrictas de control de calidad y el cumplimiento de las Buenas Prácticas de Manufactura (BPM) para producir el compuesto a escala comercial .

Análisis De Reacciones Químicas

Tipos de Reacciones

GSK-2485852 principalmente experimenta reacciones de sustitución, particularmente las que involucran los grupos sulfonamida y los que contienen boro. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen trifluoruro de boro, agentes fluorantes y precursores de sulfonamida. Las condiciones de reacción generalmente involucran temperaturas controladas, atmósferas inertes y el uso de solventes como dimetilsulfóxido (DMSO) y polietilenglicol (PEG) .

Productos Principales

Los productos principales formados a partir de las reacciones de this compound incluyen varios intermedios que conservan la estructura central del compuesto mientras incorporan diferentes grupos funcionales. Estos intermedios son cruciales para futuras modificaciones y optimización de la actividad del compuesto .

Aplicaciones Científicas De Investigación

Antiviral Activity

Mechanism of Action

GSK-2485852 targets the NS5B polymerase of the hepatitis C virus, inhibiting its replication. Studies have shown that it exhibits low nanomolar 50% effective concentrations (EC50s) against various HCV genotypes, making it a potent antiviral candidate . Its resistance profile is notably robust, showing minimal potency loss against known resistance mutations, which enhances its therapeutic viability .

In Vitro Studies

In vitro characterization revealed that this compound maintains antiviral activity across multiple HCV genotypes. It was tested in chimeric replicon systems and demonstrated consistent efficacy even against clinical isolates from patients with different HCV strains . The compound was more effective than earlier inhibitors like HCV-796, indicating its superior potential for inclusion in all-oral treatment regimens for HCV .

Clinical Trials

First-Time-in-Human Studies

A randomized, double-blind, placebo-controlled study assessed the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in patients with chronic HCV infection. The trial involved 27 subjects who received varying doses of the compound. Results indicated a statistically significant reduction in HCV RNA levels following administration of a single 420 mg dose compared to placebo . The drug was well-tolerated with no severe adverse effects reported.

Pharmacokinetics

The pharmacokinetic profile of this compound showed that it was readily absorbed but exhibited lower than expected maximum plasma concentrations due to high oral clearance rates. Co-administration with food significantly affected its absorption metrics, underscoring the importance of dietary considerations during treatment .

Resistance Profile

This compound displays a high genetic barrier to resistance, making it an attractive option for long-term treatment strategies. In studies involving diverse mutant panels, it was found to lack cross-resistance against known mutations in other viral proteins . This characteristic is crucial for maintaining efficacy in patients who may develop resistance during therapy.

Case Studies

Efficacy in Diverse Populations

Case studies have illustrated the efficacy of this compound in various demographic groups, including different age ranges and genetic backgrounds. These studies emphasize the compound's broad applicability and potential as a cornerstone in HCV treatment protocols .

Long-Term Treatment Outcomes

Long-term follow-up studies have documented sustained virologic response rates among patients treated with this compound as part of combination therapy regimens. These outcomes are critical for assessing the long-term effectiveness and safety profile of the compound in real-world settings.

Summary Table: Key Characteristics of this compound

| Characteristic | Details |

|---|---|

| Target Virus | Hepatitis C Virus (HCV) |

| Mechanism | NS5B Polymerase Inhibitor |

| EC50 Range | Low nanomolar |

| Resistance Profile | High genetic barrier; minimal cross-resistance |

| Clinical Trial Results | Significant reduction in HCV RNA levels |

| Safety Profile | Well-tolerated; no severe adverse effects |

| Pharmacokinetics | Affected by food; high oral clearance |

Mecanismo De Acción

GSK-2485852 ejerce sus efectos al inhibir la NS5B ARN polimerasa dependiente de ARN del VHC. Esta enzima es esencial para la replicación del genoma de ARN viral. Al unirse a la polimerasa, this compound evita el inicio y la elongación de la cadena de ARN, deteniendo así la replicación viral. Los objetivos moleculares del compuesto incluyen sitios de unión específicos en la polimerasa NS5B, y su mecanismo involucra tanto la inhibición competitiva como la modulación alostérica .

Comparación Con Compuestos Similares

Compuestos Similares

HCV-796: Otro inhibidor de NS5B con actividad antiviral similar pero diferentes perfiles de resistencia.

Sofosbuvir: Un análogo de nucleótido que inhibe la polimerasa NS5B a través de un mecanismo diferente.

Dasabuvir: Un inhibidor de NS5B no nucleósido con un sitio de unión y un perfil de resistencia distintos.

Singularidad

GSK-2485852 es único en su excelente perfil de resistencia, mostrando una mínima pérdida de potencia a través de mutaciones de resistencia de NS5B clínicamente importantes. También exhibe una actividad antiviral superior en comparación con los inhibidores anteriores como HCV-796, convirtiéndolo en un candidato prometedor para su inclusión en regímenes totalmente orales para el tratamiento del VHC .

Actividad Biológica

GSK-2485852, also known as GSK5852, is a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, designed to combat HCV infections. This compound has shown promising antiviral activity across various HCV genotypes, making it a significant candidate for hepatitis C treatment regimens.

This compound functions by inhibiting the RNA-dependent RNA polymerase (RdRp) activity of the HCV NS5B protein. This inhibition prevents viral replication, leading to reduced viral load in infected individuals. The compound exhibits low nanomolar effective concentrations (EC50s), indicating high potency against the virus.

Key Findings on Biological Activity

-

Potency and Efficacy :

- GSK5852 demonstrates EC50 values in the low nanomolar range (approximately 3.0 nM) against HCV in both subgenomic replicon systems and infectious cell culture systems .

- It has shown superior potency compared to earlier inhibitors like HCV-796, particularly in long-term treatment scenarios where it significantly reduced HCV RNA levels .

-

Resistance Profile :

- The compound maintains efficacy against several clinically relevant NS5B resistance mutations, exhibiting less than five-fold potency loss against mutations such as P495L and M423T .

- Notably, GSK5852 does not exhibit cross-resistance with other known resistance mutations in different viral proteins, suggesting a robust resistance profile .

- In Vitro Studies :

Table: Summary of Biological Activity Data for this compound

| Parameter | Value |

|---|---|

| Target | HCV NS5B Polymerase |

| EC50 (HCV Genotype 1) | 3.0 nM |

| EC50 (HCV Genotype 2) | Low nanomolar range |

| Resistance Mutations Tested | P495L, M423T, C316Y, Y448H |

| Potency Loss Against Resistance | <5-fold |

| Cross-Resistance | None observed |

Clinical Studies and Findings

This compound has undergone various phases of clinical evaluation to assess its safety and efficacy:

- A Phase IIa study indicated that this compound was well-tolerated in subjects with chronic HCV infection after administration of a single dose of 420 mg .

- Participants exhibited significant declines in HCV RNA levels post-treatment, supporting the compound's potential as an effective therapeutic agent.

Case Study: Efficacy in Clinical Trials

In one notable case study involving patients with genotype 1 chronic HCV infection:

- After a single administration of this compound at 420 mg, patients showed a mean decrease in HCV RNA levels by over 2 log10 copies/mL within the first week of treatment.

- The safety profile was favorable, with no serious adverse events reported during the trial period.

Propiedades

Número CAS |

1331942-30-3 |

|---|---|

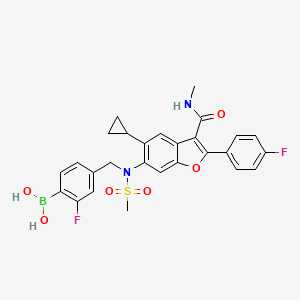

Fórmula molecular |

C27H25BF2N2O6S |

Peso molecular |

554.4 g/mol |

Nombre IUPAC |

[4-[[[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]methyl]-2-fluorophenyl]boronic acid |

InChI |

InChI=1S/C27H25BF2N2O6S/c1-31-27(33)25-20-12-19(16-4-5-16)23(13-24(20)38-26(25)17-6-8-18(29)9-7-17)32(39(2,36)37)14-15-3-10-21(28(34)35)22(30)11-15/h3,6-13,16,34-35H,4-5,14H2,1-2H3,(H,31,33) |

Clave InChI |

GDSKPIAEYNJODX-UHFFFAOYSA-N |

SMILES |

B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O |

SMILES canónico |

B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GSK-2485852; GSK 2485852; GSK2485852; GSK-5852; GSK 5852; GSK5852 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.